molecular formula C15H10ClN3O3 B13406552 Clonazepam-13C2,15N

Clonazepam-13C2,15N

Cat. No.: B13406552
M. Wt: 318.69 g/mol
InChI Key: DGBIGWXXNGSACT-XOWCGMJMSA-N
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Description

Clonazepam-13C2,15N is a stable isotope-labeled analogue of clonazepam, a well-known antiepileptic agent with anxiolytic and antimanic properties. The compound is chemically defined as 50 (2-Chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one-13C2,15N. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of clonazepam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clonazepam-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the clonazepam molecule. The process typically starts with the preparation of labeled benzodiazepine intermediates, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the cyclization of the intermediate to form the benzodiazepine ring structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of specialized equipment and reagents is essential to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Clonazepam-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Clonazepam-13C2,15N is widely used in scientific research, including:

    Chemistry: Studying the metabolic pathways and degradation products of clonazepam.

    Biology: Investigating the interaction of clonazepam with biological macromolecules.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of clonazepam in the human body.

    Industry: Quality control and validation of clonazepam formulations.

Mechanism of Action

Clonazepam-13C2,15N, like clonazepam, acts on benzodiazepine receptors as a gamma-aminobutyric acid (GABA) receptor agonist. It enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced neuronal excitability. This mechanism is responsible for its anticonvulsant, anxiolytic, and muscle relaxant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clonazepam-13C2,15N is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C15H10ClN3O3

Molecular Weight

318.69 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i8+1,14+1,17+1

InChI Key

DGBIGWXXNGSACT-XOWCGMJMSA-N

Isomeric SMILES

[13CH2]1[13C](=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=[15N]1)C3=CC=CC=C3Cl

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

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